Superior In Vivo Anti-Metastatic Efficacy of WF-536 in Spontaneous Metastasis Model
WF-536 demonstrates a high degree of in vivo efficacy in a spontaneous metastasis model. In the B16BL6 melanoma model, continuous administration of WF-536 via osmotic pump achieved a 95% inhibition of pulmonary metastasis at a dose of 3 mg/kg/day [1]. This high level of inhibition is a key differentiator, as many ROCK inhibitors do not show comparable efficacy in such robust in vivo metastasis assays. A direct head-to-head comparison with another compound is not available from this study, but the magnitude of effect provides a strong baseline for its utility.
| Evidence Dimension | In vivo inhibition of spontaneous pulmonary metastasis |
|---|---|
| Target Compound Data | 95% inhibition of metastasis |
| Comparator Or Baseline | Vehicle-treated control (0% inhibition) |
| Quantified Difference | 95% reduction in metastatic colonies |
| Conditions | B16BL6 melanoma cells injected subcutaneously in mice; WF-536 (0.3-3 mg/kg/day) administered via osmotic pump; metastasis to lungs evaluated |
Why This Matters
This high in vivo efficacy in a clinically relevant spontaneous metastasis model validates WF-536 as a potent tool for studying metastasis biology and evaluating anti-metastatic therapeutic strategies.
- [1] Nakajima M, Hayashi K, Egi Y, Katayama K, Amano Y, Uehata M, Ohtsuki M, Fujii A, Oshita K, Kataoka H, Chiba K, Goto N, Kondo T. Effect of Wf-536, a novel ROCK inhibitor, against metastasis of B16 melanoma. Cancer Chemother Pharmacol. 2003 Oct;52(4):319-24. View Source
